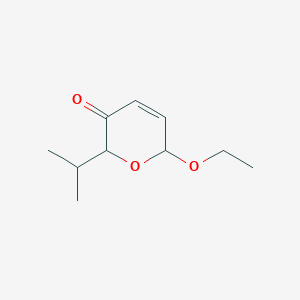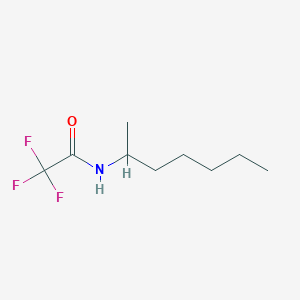![molecular formula C16H13BrN2O3S B8595143 N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 166963-34-4](/img/structure/B8595143.png)
N-(4-Bromo-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a brominated oxazole ring, a biphenyl moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The brominated oxazole ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: These compounds share the oxazole ring structure and have similar applications in medicinal chemistry.
Sulfonamide Derivatives: Compounds like sulfanilamide have similar sulfonamide groups and are used as antibacterial agents.
Biphenyl Derivatives: Compounds such as biphenyl-4-sulfonic acid have similar biphenyl structures and are used in various industrial applications.
Uniqueness
N-(4-Bromo-3-methyl-1,2-oxazol-5-yl)[1,1’-biphenyl]-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the brominated oxazole ring and the sulfonamide group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
166963-34-4 |
|---|---|
Molecular Formula |
C16H13BrN2O3S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methyl-1,2-oxazol-5-yl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H13BrN2O3S/c1-11-15(17)16(22-18-11)19-23(20,21)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,19H,1H3 |
InChI Key |
KMCRCRNDCWERHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Br)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
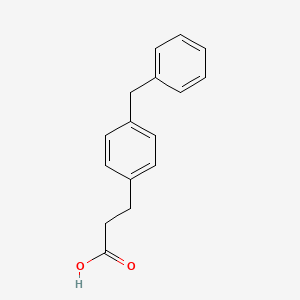
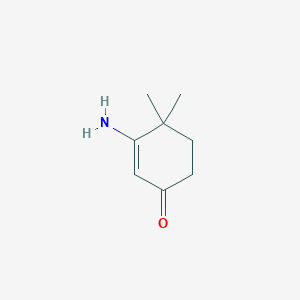
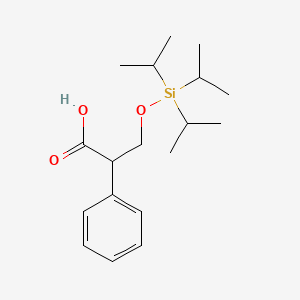
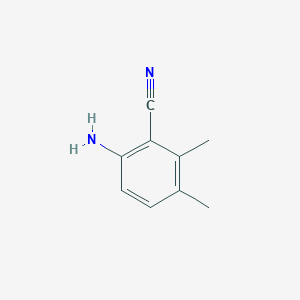
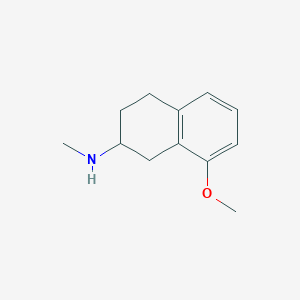
![ethyl 1-[(5-bromo-2-hydroxyphenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B8595102.png)
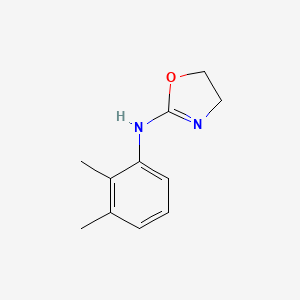
![Ethyl 3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B8595114.png)

![4-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8595124.png)
![2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B8595131.png)

